2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide is a complex organic compound commonly used in research and industry. Its intricate structure and diverse chemical properties make it valuable in various scientific domains.
Preparation Methods
Synthetic Routes
The synthesis of 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide typically involves multiple steps, including:
Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate.
Coupling this intermediate with a chloroethylamine derivative.
Introduction of the fluorobenzamide moiety through nucleophilic substitution reactions.
Reaction Conditions
Typical reaction conditions include:
Temperature control between 0°C to 100°C.
Use of solvents like DMF, DCM, or ethanol.
Catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
Industrially, the synthesis follows the same routes but on a larger scale:
Batch or continuous flow reactors.
Enhanced purification techniques like recrystallization or chromatography.
Optimization of reaction times and yields through process engineering.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Commonly using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Often with nucleophiles or electrophiles to modify the fluorobenzamide part.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
Oxidation products: Hydroxy derivatives of the original compound.
Reduction products: Reduced forms like amines.
Substitution products: Derivatives where the original substituent is replaced with another group.
Scientific Research Applications
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide is extensively used in:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : In studies involving enzyme interactions or inhibitor assays.
Medicine: : Potential therapeutic agent in drug development, particularly targeting specific enzymes or receptors.
Industry: : In the production of specialized chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action involves:
Binding to specific molecular targets, such as enzymes or receptors.
Influencing biochemical pathways by inhibiting or activating certain enzymes.
Modulating cell signaling pathways, particularly those involving pyrimidine metabolism.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
2-fluoro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methylbenzamide
What sets 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide apart is its unique combination of substituents which confer distinct chemical properties and reactivity, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-13-7-11(18)3-4-12(13)16(23)19-5-6-21-9-20-14(8-15(21)22)10-1-2-10/h3-4,7-10H,1-2,5-6H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVAHFNGOVYLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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